4-Nitrophenanthridin-6(5h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenanthridin-6(5h)-one is an organic compound belonging to the phenanthridine family. Phenanthridines are heterocyclic compounds containing nitrogen atoms within their ring structure. The nitro group at the 4-position and the ketone group at the 6-position contribute to the compound’s unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenanthridin-6(5h)-one typically involves multi-step organic reactions. One common method includes the nitration of phenanthridin-6(5h)-one, followed by purification steps to isolate the desired product. The nitration reaction is usually carried out using concentrated nitric acid and sulfuric acid as catalysts under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenanthridin-6(5h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Amino derivatives.
Substitution: Substituted phenanthridine compounds with various functional groups.
Scientific Research Applications
4-Nitrophenanthridin-6(5h)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitrophenanthridin-6(5h)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to intercalate into DNA and inhibit enzymes is also a key aspect of its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Phenanthridin-6(5h)-one: Lacks the nitro group, resulting in different chemical properties and reactivity.
4-Aminophenanthridin-6(5h)-one: Contains an amino group instead of a nitro group, leading to different biological activities.
4-Nitrophenanthridin-5(6h)-one: Isomeric compound with the nitro group at a different position.
Uniqueness
4-Nitrophenanthridin-6(5h)-one is unique due to the presence of both the nitro and ketone groups, which confer distinct chemical reactivity and biological activities
Properties
CAS No. |
23818-43-1 |
---|---|
Molecular Formula |
C13H8N2O3 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
4-nitro-5H-phenanthridin-6-one |
InChI |
InChI=1S/C13H8N2O3/c16-13-10-5-2-1-4-8(10)9-6-3-7-11(15(17)18)12(9)14-13/h1-7H,(H,14,16) |
InChI Key |
PQKGWMHEHBQWIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=CC=C3)[N+](=O)[O-])NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.